{[4-chloro-2-(4-fluoro-3-methylphenoxy)phenyl]methyl}(methyl)amine
Description
{[4-Chloro-2-(4-fluoro-3-methylphenoxy)phenyl]methyl}(methyl)amine is a secondary amine featuring a substituted biphenyl ether backbone. Its structure comprises a central phenyl ring with:
- A 4-chloro substituent.
- A 4-fluoro-3-methylphenoxy group at the ortho position.
- A methylamine moiety attached via a methylene bridge to the phenyl ring.
Properties
IUPAC Name |
1-[4-chloro-2-(4-fluoro-3-methylphenoxy)phenyl]-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNO/c1-10-7-13(5-6-14(10)17)19-15-8-12(16)4-3-11(15)9-18-2/h3-8,18H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWISOBIRVPNDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=C(C=CC(=C2)Cl)CNC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-chloro-2-(4-fluoro-3-methylphenoxy)phenyl]methyl}(methyl)amine typically involves multiple steps, including halogenation, etherification, and amination reactions. The process begins with the halogenation of a suitable aromatic precursor to introduce the chloro and fluoro groups. This is followed by an etherification reaction to attach the methylphenoxy group. Finally, an amination reaction is carried out to introduce the amine group.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
{[4-chloro-2-(4-fluoro-3-methylphenoxy)phenyl]methyl}(methyl)amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce various amine derivatives.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block : The compound serves as a crucial building block in organic synthesis. Its unique functional groups facilitate the formation of more complex molecules through various reactions such as substitution and addition.
2. Biology
- Biological Activity : Research indicates potential biological activities, including enzyme inhibition and receptor modulation. The compound may influence metabolic pathways by interacting with specific enzymes and receptors, making it a subject of interest in pharmacological studies.
3. Medicine
- Pharmaceutical Intermediate : Ongoing research explores its potential as an intermediate in drug development. Its unique properties may lead to the synthesis of new therapeutic agents targeting various diseases.
4. Industry
- Specialty Chemicals : It is utilized in the development of specialty chemicals and materials, particularly in agrochemical formulations where its structural characteristics may enhance efficacy.
The biological activity of this compound can be summarized as follows:
| Activity Type | Observation | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits cytochrome P450 enzymes | |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria | |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Studies
1. Cytotoxic Effects on Cancer Cells
- A study investigated the effects of this compound on breast and prostate cancer cell lines. Results indicated dose-dependent apoptosis, suggesting its potential as an anticancer agent.
2. Antimicrobial Efficacy
- Research highlighted significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve disruption of bacterial cell wall integrity.
3. Environmental Impact Assessment
- Studies evaluated the degradation of this compound in soil, revealing that microbial degradation pathways are influenced by soil composition and the presence of earthworms, enhancing biodegradation rates.
Mechanism of Action
The mechanism of action of {[4-chloro-2-(4-fluoro-3-methylphenoxy)phenyl]methyl}(methyl)amine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Halogenation Effects
- Chlorine vs. Fluorine: The target compound’s 4-Cl and 4-F substituents balance lipophilicity and electronic effects.
- Trifluoromethyl (CF₃) : The CF₃ group in {[4-chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine introduces strong electron-withdrawing effects, which may enhance receptor binding in drug design but reduce synthetic accessibility.
Phenoxy vs. Direct Substitution
- The phenoxy group in the target compound provides conformational flexibility, enabling interactions with hydrophobic pockets in proteins. Analogs like {[4-bromo-2-(4-methylphenoxy)phenyl]methyl}(methyl)amine replace fluorine with bromine, favoring halogen bonding in enzyme inhibition.
Amine Variations
- Secondary amines like the target compound generally exhibit better membrane permeability than tertiary analogs. Simplifications such as (2-chloro-4-fluorophenyl)methylamine remove the phenoxy group entirely, prioritizing pharmacokinetic efficiency over target engagement.
Biological Activity
The compound {[4-chloro-2-(4-fluoro-3-methylphenoxy)phenyl]methyl}(methyl)amine is a novel synthetic organic molecule that has garnered attention due to its potential biological activity. This article aims to provide a comprehensive overview of the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
This compound is characterized by its complex structure, which includes a chloro group, a fluoro group, and a phenoxy moiety. The presence of these functional groups suggests potential interactions with various biological targets.
Research indicates that compounds similar to this compound may act through several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have shown the ability to inhibit specific enzymes involved in metabolic pathways. For instance, the inhibition of cytochrome P450 enzymes can lead to altered drug metabolism and increased toxicity in certain contexts.
- Receptor Modulation : The compound may interact with various receptors, potentially influencing signaling pathways related to cell proliferation and apoptosis. This interaction could be significant in cancer research where modulation of growth factor receptors is crucial.
- Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antimicrobial properties, which could be attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic processes.
Biological Activity Data
The biological activity of this compound can be summarized as follows:
Case Studies
- Cytotoxic Effects on Cancer Cells : A study examined the effects of this compound on various cancer cell lines, including breast and prostate cancer cells. The results indicated a dose-dependent increase in apoptosis, suggesting its potential as an anticancer agent.
- Antimicrobial Efficacy : Research focusing on the antimicrobial properties revealed that the compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve disruption of the bacterial cell wall integrity.
- Environmental Impact Assessment : Given its structural similarities to herbicides like 4-chloro-2-methylphenoxyacetic acid (MCPA), studies have evaluated its degradation in soil and potential ecological risks. Findings suggest that microbial degradation pathways are influenced by soil composition and the presence of earthworms, enhancing biodegradation rates.
Q & A
Q. What are the common synthetic routes for preparing {[4-chloro-2-(4-fluoro-3-methylphenoxy)phenyl]methyl}(methyl)amine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step nucleophilic aromatic substitution and reductive amination. Key steps include:
- Intermediate Preparation : React 4-chloro-2-hydroxybenzaldehyde with 4-fluoro-3-methylphenol under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to form the diaryl ether backbone .
- Methylamine Introduction : Reduce the aldehyde group to a primary alcohol (e.g., using NaBH₄), followed by bromination (PBr₃) and substitution with methylamine.
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for polar intermediates, THF for reductive steps) and temperature (60–80°C for SNAr reactions) to improve yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
